

Off-Target Effects Analysis of 6-Propylpyridazin-3-amine: A Comparative Guide

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Compound of Interest

Compound Name: 6-Propylpyridazin-3-amine

Cat. No.: B15050259

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In the landscape of modern drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is as crucial as determining its primary efficacy. Off-target effects can lead to unforeseen toxicities or, in some cases, reveal opportunities for therapeutic polypharmacology. This guide provides a comparative analysis of the hypothetical kinase inhibitor, **6-Propylpyridazin-3-amine**, against two well-characterized kinase inhibitors, Palbociclib and Staurosporine, to illustrate a comprehensive approach to off-target profiling.

6-Propylpyridazin-3-amine is a novel synthetic small molecule featuring a pyridazine core, a scaffold known for its diverse biological activities, including kinase inhibition. Palbociclib is a highly selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) approved for the treatment of HR-positive breast cancer. Staurosporine, a natural product, is a potent but non-selective, broad-spectrum kinase inhibitor widely used as a research tool. This comparison aims to contextualize the selectivity profile of **6-Propylpyridazin-3-amine** and provide a framework for its further investigation.

Quantitative Kinase Inhibition Profile

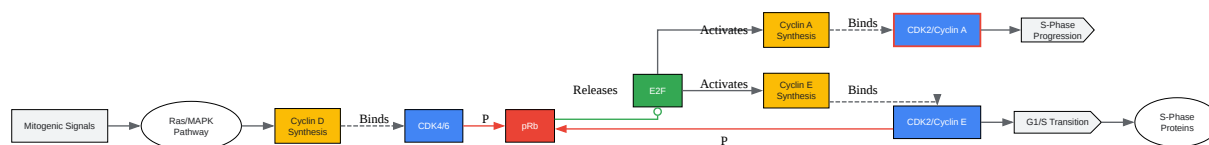
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of **6-Propylpyridazin-3-amine** and the comparator compounds against a panel of selected kinases. The panel includes the hypothesized primary target for **6-Propylpyridazin-3-amine**, CDK2/Cyclin A, along with other relevant CDKs and common off-targets from different kinase families.

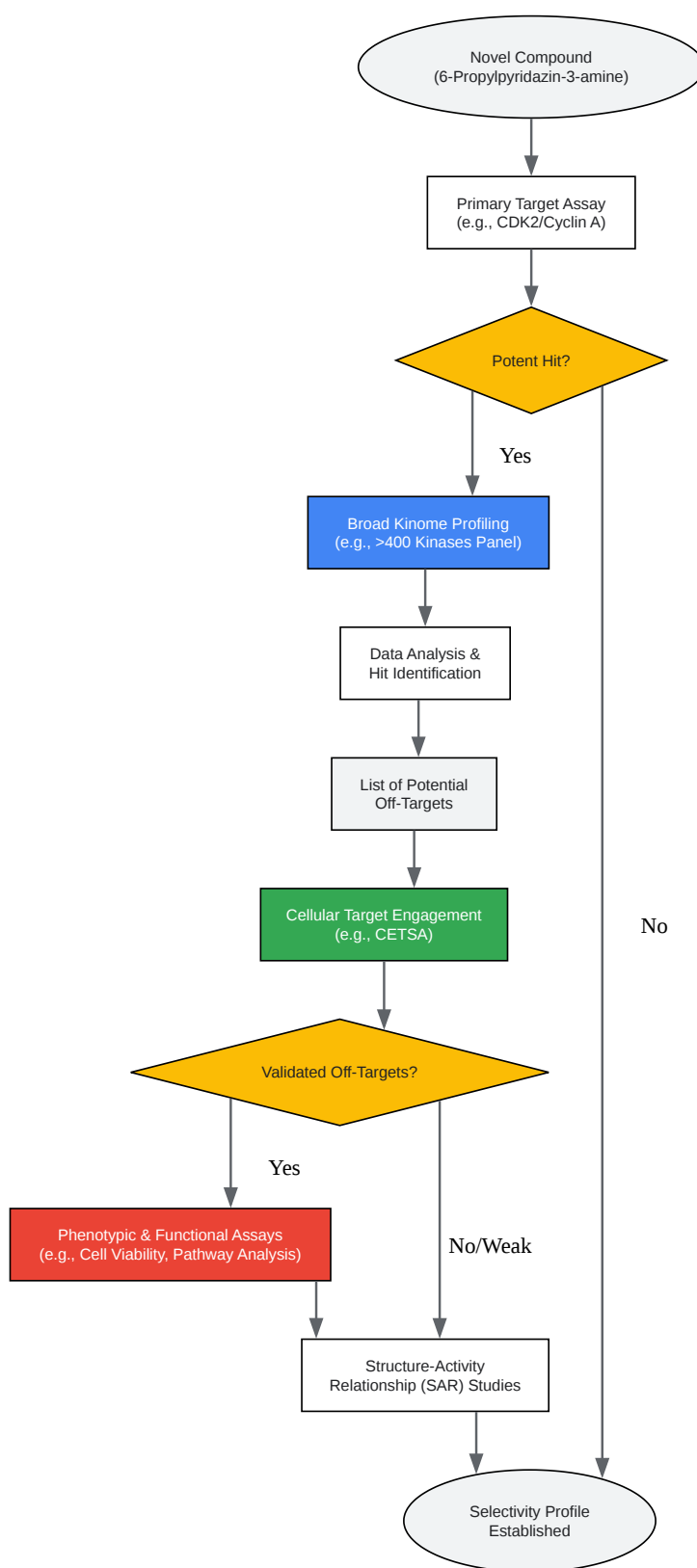
Target Kinase	6-Propylpyridazin-3-amine IC50 (nM)	Palbociclib IC50 (nM)	Staurosporine IC50 (nM)
CDK2/Cyclin A	15	8,500	7
CDK1/Cyclin B	120	>10,000	6
CDK4/Cyclin D1	850	11	25
CDK6/Cyclin D3	950	16	30
Aurora Kinase A	2,500	>10,000	15
VEGFR2	450	>10,000	20
ABL1	>10,000	>10,000	12
SRC	1,200	>10,000	9
p38α (MAPK14)	5,000	>10,000	50

Data is presented as a hypothetical representation for illustrative purposes.

Signaling Pathway Context: CDK2 in Cell Cycle Progression

The diagram below illustrates the central role of the CDK2/Cyclin A complex in the regulation of the G1/S phase transition of the cell cycle. Inhibition of this complex is a key strategy in anticancer drug development.





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